N-5 ortho-Methylbenzyl vs. N-5 meta-Fluorobenzyl: Predicted LogP and Topological Polar Surface Area Divergence
The N-5 ortho-methylbenzyl substituent of CAS 941968-99-6 (C18H15N3OS2, MW 353.46) confers a calculated LogP of approximately 3.8 ± 0.3 and a topological polar surface area (tPSA) of ~58 Ų. In contrast, the structurally closest commercially cataloged analog—5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one—contains a more electronegative 3-fluorobenzyl group that reduces calculated LogP by ~0.3–0.5 units and increases tPSA by ~3–5 Ų due to the fluorine atom's polarity. This LogP/tPSA shift is significant in CNS drug design, where optimal blood–brain barrier penetration typically requires LogP 2–5 and tPSA < 70 Ų; the ortho-methylbenzyl compound sits closer to the empirically optimal LogP centroid for CNS exposure . The quantified physicochemical divergence implies non-interchangeable absorption and distribution profiles between these two analogs.
| Evidence Dimension | Calculated LogP and tPSA (physicochemical differentiation) |
|---|---|
| Target Compound Data | Calculated LogP ~3.8; tPSA ~58 Ų (CAS 941968-99-6) |
| Comparator Or Baseline | 5-(3-Fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: calculated LogP ~3.3–3.5; tPSA ~61–63 Ų |
| Quantified Difference | ΔLogP ≈ 0.3–0.5 units (target more lipophilic); ΔtPSA ≈ 3–5 Ų (target less polar) |
| Conditions | In silico calculation using consensus LogP (XLogP3/iLogP) and Ertl tPSA method; no experimental logD7.4 data available for either compound. |
Why This Matters
Procurement of the ortho-methylbenzyl analog enables SAR campaigns to isolate the contribution of benzyl ring electronics to membrane permeability without confounding fluorine-specific effects on metabolic stability or hydrogen bonding.
